2'-Ethynylcytidine
Overview
Description
2’-Ethynylcytidine is a nucleoside analog known for its potent inhibitory effects on RNA synthesis. It is a modified cytidine molecule where an ethynyl group is attached to the 2’ position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of ethynylation reactions where cytidine is treated with ethynylating agents under specific conditions to achieve the desired modification .
Industrial Production Methods: Industrial production of 2’-Ethynylcytidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Ethynylcytidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the ethynyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
2’-Ethynylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving RNA synthesis and function.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
2’-Ethynylcytidine exerts its effects by inhibiting RNA polymerases I, II, and III, which are essential for RNA synthesis. This inhibition disrupts the production of RNA, leading to the suppression of tumor cell growth. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into RNA, thereby halting RNA synthesis .
Comparison with Similar Compounds
- 2’-Deoxy-5-ethynylcytidine
- 2’-Deoxy-7-deaza-7-ethynyladenosine
- 2’-Deoxy-7-deaza-7-ethynylguanosine
Comparison: 2’-Ethynylcytidine is unique due to its specific inhibition of RNA polymerases and its potent antitumor activity. While similar compounds like 2’-Deoxy-5-ethynylcytidine also inhibit RNA synthesis, 2’-Ethynylcytidine has shown superior efficacy in preclinical models .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8-,9-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPQMWCSENOFHW-PNHWDRBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.